molecular formula C22H19NO3 B5765412 ethyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate

ethyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate

Cat. No.: B5765412
M. Wt: 345.4 g/mol
InChI Key: FZECYDFJTFXTCT-NTCAYCPXSA-N
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Description

Ethyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate is an organic compound with a complex structure that includes both naphthyl and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of 3-(1-naphthyl)acryloyl chloride: This is achieved by reacting 1-naphthylacrylic acid with thionyl chloride under reflux conditions.

    Amination: The resulting 3-(1-naphthyl)acryloyl chloride is then reacted with 4-aminobenzoic acid in the presence of a base such as triethylamine to form the intermediate amide.

    Esterification: Finally, the intermediate amide is esterified with ethanol in the presence of a catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

Ethyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In the context of anticancer research, it may interfere with cellular signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: A simpler ester with similar functional groups but lacking the naphthyl moiety.

    Naphthylacrylic acid: Contains the naphthyl group but lacks the ester and amide functionalities.

    4-Aminobenzoic acid: Contains the amino and benzoate groups but lacks the naphthyl and ester functionalities.

Uniqueness

Ethyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate is unique due to its combination of naphthyl, acrylate, and benzoate groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 4-[[(E)-3-naphthalen-1-ylprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c1-2-26-22(25)18-10-13-19(14-11-18)23-21(24)15-12-17-8-5-7-16-6-3-4-9-20(16)17/h3-15H,2H2,1H3,(H,23,24)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZECYDFJTFXTCT-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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